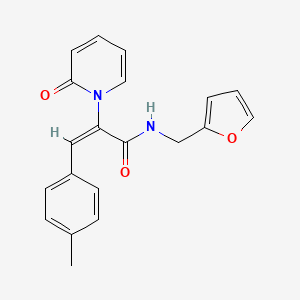
(2E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2-(2-oxopyridin-1(2H)-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2-(2-oxopyridin-1(2H)-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2-(2-oxopyridin-1(2H)-yl)prop-2-enamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Enamide Backbone: This can be achieved through the condensation of an appropriate amine with an α,β-unsaturated carbonyl compound under basic or acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction.
Attachment of the Pyridinone Moiety: This step may involve the use of a coupling reagent to link the pyridinone group to the enamide backbone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the phenyl ring.
Reduction: Reduction reactions could target the double bond in the enamide group.
Substitution: The furan and phenyl rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated compounds.
科学研究应用
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Biochemical Probes: It may be used as a probe to study enzyme activities or receptor binding.
Medicine
Drug Development: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Polymer Synthesis: It might be used as a monomer or additive in the synthesis of specialty polymers.
作用机制
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
相似化合物的比较
Similar Compounds
(2E)-N-(furan-2-ylmethyl)-3-phenylprop-2-enamide: Lacks the pyridinone moiety.
(2E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)prop-2-enamide: Lacks the pyridinone moiety but has a similar structure.
Uniqueness
The presence of the pyridinone moiety in (2E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2-(2-oxopyridin-1(2H)-yl)prop-2-enamide may confer unique properties, such as enhanced binding affinity to certain biological targets or improved stability under specific conditions.
属性
分子式 |
C20H18N2O3 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
(E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2-(2-oxopyridin-1-yl)prop-2-enamide |
InChI |
InChI=1S/C20H18N2O3/c1-15-7-9-16(10-8-15)13-18(22-11-3-2-6-19(22)23)20(24)21-14-17-5-4-12-25-17/h2-13H,14H2,1H3,(H,21,24)/b18-13+ |
InChI 键 |
XFGBVYJQKROLHN-QGOAFFKASA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C=C(\C(=O)NCC2=CC=CO2)/N3C=CC=CC3=O |
规范 SMILES |
CC1=CC=C(C=C1)C=C(C(=O)NCC2=CC=CO2)N3C=CC=CC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


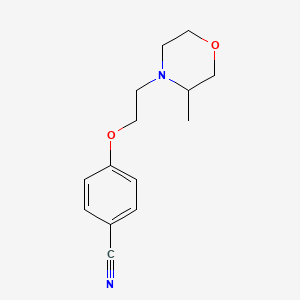

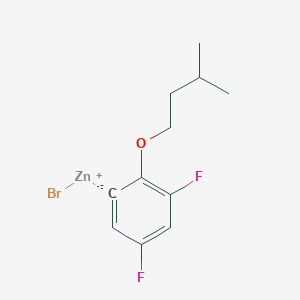
![2-[(3'-Methoxypropoxy)methyl]phenylZinc bromide](/img/structure/B14890532.png)
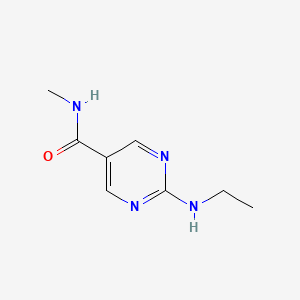
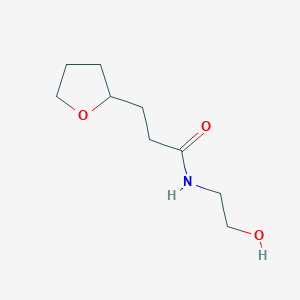
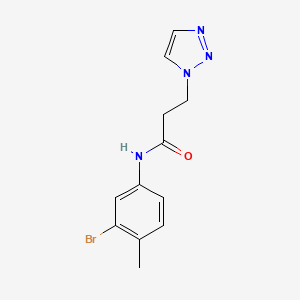

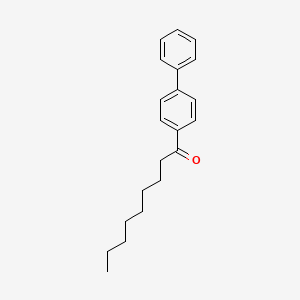

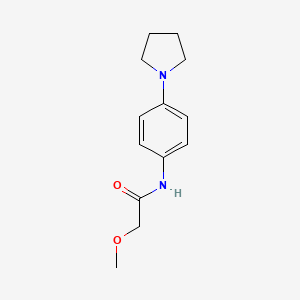
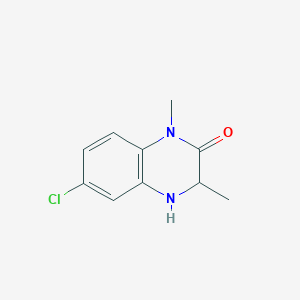
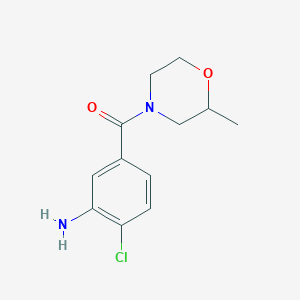
![(5E)-5-[(4-bromophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one](/img/structure/B14890572.png)
